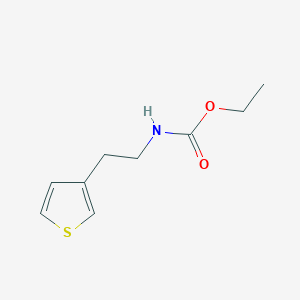
Ethyl (2-(thiophen-3-yl)ethyl)carbamate
Cat. No. B2704464
Key on ui cas rn:
960289-02-5
M. Wt: 199.27
InChI Key: MIEHFXQVNNFUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101764B2
Procedure details


Add diisopropylethylamine (54.0 g, 418.0 mmol) to a suspension of 2-thiophene-3-yl-ethylamine hydrochloride in dichloromethane (400 mL) and stir the mixture for 40 min at RT. Cool the mixture to 0° C. and add dropwise ethyl chloroformate (22.7 g, 209.0 mmol) over 15 min. After the addition is complete, stir the reaction for 1 h at 0° C. Wash with 10% sodium bisulfate (500 mL). Extract the aqueous portion with dichloromethane (2×100 mL) and dry the combined organic portions over Na2SO4, filter and concentrate in vacuo. Purify the resulting residue by silica gel chromatography, using an eluent of 100% dichloromethane to give 22.6 g (60%) of the title compound. MS/ES m/z 200.3 [M+H]+.




Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.Cl.[S:11]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][NH2:18])=[CH:12]1.Cl[C:20]([O:22][CH2:23][CH3:24])=[O:21]>ClCCl>[CH2:23]([O:22][C:20](=[O:21])[NH:18][CH2:17][CH2:16][C:13]1[CH:14]=[CH:15][S:11][CH:12]=1)[CH3:24] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
54 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.S1C=C(C=C1)CCN
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
22.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir the mixture for 40 min at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the mixture to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction for 1 h at 0° C
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash with 10% sodium bisulfate (500 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the aqueous portion with dichloromethane (2×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry the combined organic portions over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the resulting residue by silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(NCCC1=CSC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.6 g | |
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
